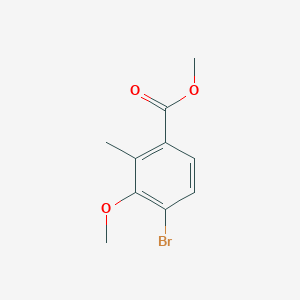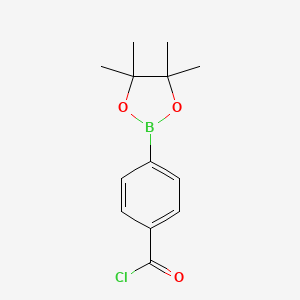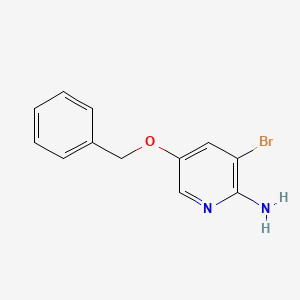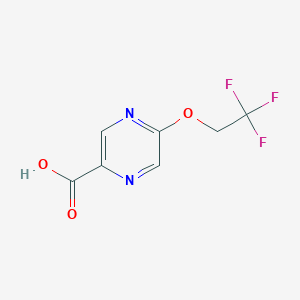
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Overview
Description
“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 221.14 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Material Applications
- Synthesis and Film-forming Property : Zhao Xiu-tai (1992) studied the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. This research explored the film-forming properties of the synthesized compound, highlighting potential applications in material science and coatings Zhao Xiu-tai (1992).
Chemical Synthesis and Reactions
Studies on Pyrazines : Sato and Arai (1982) conducted a study on the synthesis of pyrazine derivatives, including 5‐chloropyrazinecarboxylic acid. This research provides insights into the chemical synthesis processes that are likely relevant to the compound Sato & Arai (1982).
Substituted Pyrazinecarboxamides : Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, detailing the analytical and spectroscopic data of newly prepared compounds. This research aids in understanding the chemical characteristics and potential applications of similar pyrazine derivatives Doležal et al. (2006).
Molecular and Crystal Structure Studies
- A Monoclinic Polymorph of Pyrazinic Acid : Shi, Wu, and Xing (2006) investigated a monoclinic polymorph of pyrazinic acid, which is structurally related to 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid. The study focused on the molecular and crystal structures, providing a foundational understanding of such compounds in solid-state chemistry Shi, Wu, & Xing (2006).
Bioconversion and Catalytic Properties
Bioconversion of 2-cyanopyrazine : Wieser, Heinzmann, and Kiener (1997) conducted research on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This study is relevant for understanding the biotransformation processes that could apply to similar pyrazine derivatives Wieser, Heinzmann, & Kiener (1997).
Hydrogen Bonding in Zwitterions and Charged Forms : Alfonso, Wang, and Stoeckli-Evans (2001) explored hydrogen bonding in various forms of pyrazine derivatives. This research contributes to a deeper understanding of the molecular interactions and potential applications in catalysis and material science Alfonso, Wang, & Stoeckli-Evans (2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCSYPHQKYCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

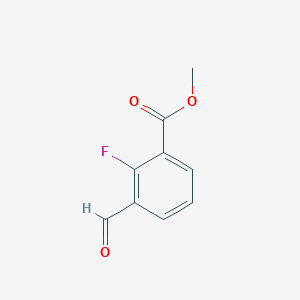

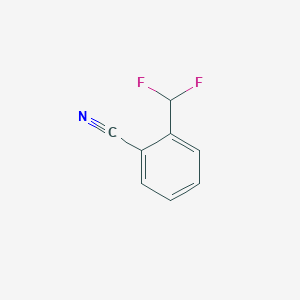
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)


![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)
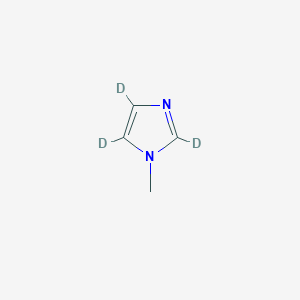
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)
![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)

